2,4-Dimethoxy-6-pentylphenol
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Overview
Description
2,4-Dimethoxy-6-pentylphenol is an organic compound with the molecular formula C₁₃H₂₀O₃ It is a phenolic compound characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-pentylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2,4-dimethoxyphenol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,4-Dimethoxy-6-pentylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-pentylphenol involves its interaction with specific molecular targets. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenol: Lacks the pentyl chain, resulting in different chemical properties and applications.
6-Pentyl-2,4-dihydroxyphenol: Contains hydroxyl groups instead of methoxy groups, leading to distinct reactivity.
2,4-Dimethoxy-6-methylphenol: Has a methyl group instead of a pentyl chain, affecting its physical and chemical properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
89244-01-9 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,4-dimethoxy-6-pentylphenol |
InChI |
InChI=1S/C13H20O3/c1-4-5-6-7-10-8-11(15-2)9-12(16-3)13(10)14/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
SFMILRAEDXJXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)OC)O |
Origin of Product |
United States |
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